molecular formula C19H14ClF3N2O3 B13654157 5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one

5-chloro-2-(hydroxymethyl)-6-methyl-6'-(4-(trifluoromethoxy)phenyl)-[3,3'-bipyridin]-4(1H)-one

Cat. No.: B13654157
M. Wt: 410.8 g/mol
InChI Key: RDJIQODRYFNSLC-UHFFFAOYSA-N
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Description

5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes a bipyridine core, a trifluoromethoxy phenyl group, and various functional groups

Preparation Methods

The synthesis of 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one typically involves multiple steps, including the formation of the bipyridine core and the introduction of the functional groups. The reaction conditions often require specific catalysts and reagents to achieve the desired product. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Compared to other similar compounds, 5-chloro-2-(hydroxymethyl)-6-methyl-6’-(4-(trifluoromethoxy)phenyl)-[3,3’-bipyridin]-4(1H)-one is unique due to its specific functional groups and structure Similar compounds include other bipyridine derivatives and trifluoromethoxy-substituted phenyl compounds

Properties

Molecular Formula

C19H14ClF3N2O3

Molecular Weight

410.8 g/mol

IUPAC Name

5-chloro-2-(hydroxymethyl)-6-methyl-3-[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]-1H-pyridin-4-one

InChI

InChI=1S/C19H14ClF3N2O3/c1-10-17(20)18(27)16(15(9-26)25-10)12-4-7-14(24-8-12)11-2-5-13(6-3-11)28-19(21,22)23/h2-8,26H,9H2,1H3,(H,25,27)

InChI Key

RDJIQODRYFNSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(N1)CO)C2=CN=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)Cl

Origin of Product

United States

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